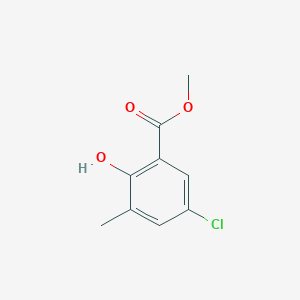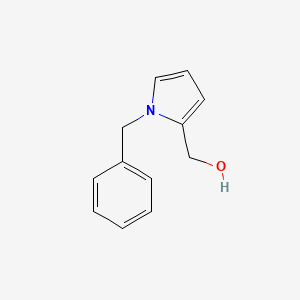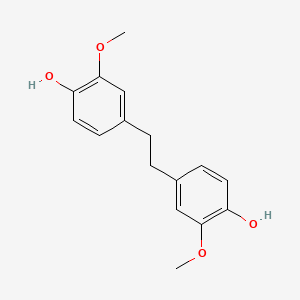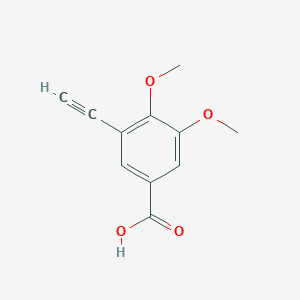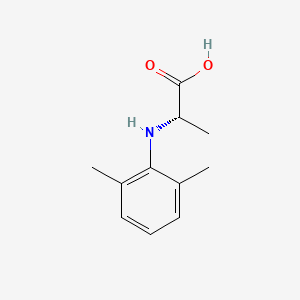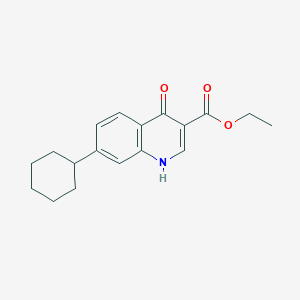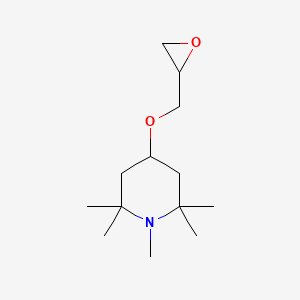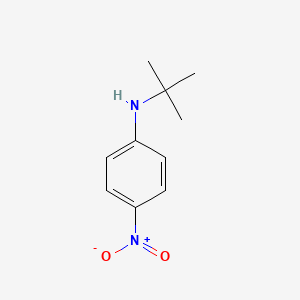
2-(4-Isopropylphenyl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenyl)-2-oxoacetaldehyde, also known as 4-Isopropylphenylacetaldehyde, is an organic compound with the molecular formula C11H14O. It is a derivative of acetaldehyde where the hydrogen atom is replaced by a 4-isopropylphenyl group. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH(CH3)2+CH3COClAlCl3C6H4(CH(CH3)2)CHO
Another method involves the oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 4-isopropylbenzyl alcohol, is oxidized using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is preferred due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2-(4-Isopropylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-isopropylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 4-isopropylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 4-Isopropylbenzoic acid
Reduction: 4-Isopropylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-(4-Isopropylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. It can inhibit the formation rate of cyclic adenosine monophosphate (cAMP), leading to downstream effects on neurotransmitter release. This results in increased signaling from receptor cells and alterations in cytoarchitecture .
相似化合物的比较
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the isopropyl group.
Cuminaldehyde: Contains a similar aromatic ring but with different substituents.
4-Methoxyphenylacetaldehyde: Similar structure with a methoxy group instead of an isopropyl group.
Uniqueness
2-(4-Isopropylphenyl)-2-oxoacetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its hydrophobicity and influences its reactivity in various chemical reactions.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
2-oxo-2-(4-propan-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-8H,1-2H3 |
InChI 键 |
MSOXWDCWMJCQQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



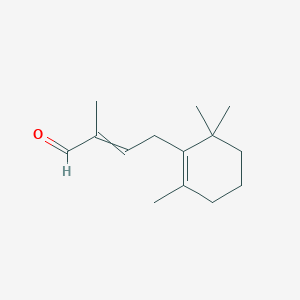
![N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine](/img/structure/B8707418.png)
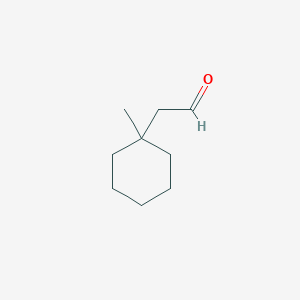
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8707422.png)
